molecular formula C12H25O3P B12642795 2-Octyl-1,3,2-dioxaphosphepane 2-oxide CAS No. 21612-58-8

2-Octyl-1,3,2-dioxaphosphepane 2-oxide

Cat. No.: B12642795
CAS No.: 21612-58-8
M. Wt: 248.30 g/mol
InChI Key: JOIKQWRLOYCGGC-UHFFFAOYSA-N
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Description

2-Octyl-1,3,2-dioxaphosphepane 2-oxide (CAS RN: 21612-58-8) is a seven-membered heterocyclic organophosphorus compound. Its structure comprises a phosphorus atom bonded to two oxygen atoms within a dioxaphosphepane ring, with an octyl group substituted at the 2-position. The octyl substituent enhances lipophilicity, influencing solubility and reactivity in organic media .

Properties

CAS No.

21612-58-8

Molecular Formula

C12H25O3P

Molecular Weight

248.30 g/mol

IUPAC Name

2-octyl-1,3,2λ5-dioxaphosphepane 2-oxide

InChI

InChI=1S/C12H25O3P/c1-2-3-4-5-6-9-12-16(13)14-10-7-8-11-15-16/h2-12H2,1H3

InChI Key

JOIKQWRLOYCGGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP1(=O)OCCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of octanol with phosphorus trichloride and ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PCl}_3 + \text{C}8\text{H}{17}\text{OH} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{2-Octyl-1,3,2-dioxaphosphepane 2-oxide} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of 2-Octyl-1,3,2-dioxaphosphepane 2-oxide involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and purification techniques is also common to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Octyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to its corresponding phosphine.

    Substitution: The dioxaphosphepane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react under mild conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Substituted dioxaphosphepane derivatives.

Scientific Research Applications

2-Octyl-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Octyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Other Alkyl-Substituted Dioxaphosphacycloalkanes

The following table summarizes key analogs of 2-octyl-1,3,2-dioxaphosphepane 2-oxide, differing in alkyl chain length or ring size:

Compound Name CAS RN Ring Size Alkyl Chain Molecular Formula Key Properties/Applications
2-Ethyl-1,3,2-dioxaphosphepane 2-oxide 91607-11-3 7-membered Ethyl (C2) C₆H₁₃O₂P Higher volatility; used as a ligand
2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide 122833-42-5 6-membered Hexyl (C6) C₉H₁₉O₂P Intermediate solubility; catalysis
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide 122833-43-6 6-membered Octyl (C8) C₁₁H₂₃O₂P Enhanced lipophilicity; surfactants
2-Hexyl-1,3,2-dioxaphosphepane 2-oxide 122833-45-8 7-membered Hexyl (C6) C₁₀H₂₁O₂P Balanced rigidity and flexibility

Key Findings :

  • Ring Size Impact : Six-membered dioxaphosphorinanes exhibit greater ring strain and lower thermal stability compared to seven-membered dioxaphosphepanes due to reduced bond angle distortion .
  • Alkyl Chain Influence: Longer alkyl chains (e.g., octyl vs. ethyl) increase hydrophobicity, making derivatives like 2-octyl-1,3,2-dioxaphosphepane 2-oxide more suitable for nonpolar solvent systems or micelle formation .

Comparison with Nitrogen-Containing Heterocycles

Compounds like ifosfamide (CAS RN: 3778-73-2) and cyclophosphamide (CAS RN: 6055-19-2) share structural similarities but differ critically in reactivity and application:

Property 2-Octyl-1,3,2-dioxaphosphepane 2-Oxide Ifosfamide/Cyclophosphamide
Heteroatoms O, P O, P, N (oxazaphosphorine ring)
Substituents Octyl group Chloroethyl groups
Reactivity Hydrolytically stable Prone to enzymatic activation
Applications Catalysis, materials science Antineoplastic agents (cytotoxic)
Toxicity Low High (carcinogenic)

Key Findings :

  • Nitrogen inclusion in oxazaphosphorines (e.g., ifosfamide) enables bioactivation via hepatic enzymes, releasing cytotoxic alkylating agents. In contrast, the absence of nitrogen in 2-octyl-1,3,2-dioxaphosphepane 2-oxide results in non-cytotoxic behavior .
  • Chloroethyl substituents in oxazaphosphorines contribute to DNA crosslinking, whereas the octyl group in the dioxaphosphepane derivative promotes non-biological interactions (e.g., hydrophobic binding in surfactants) .

Comparison with Energetic Heterocycles

Fused heterocycles like 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (CAS RN: N/A) highlight divergent design principles:

Property 2-Octyl-1,3,2-dioxaphosphepane 2-Oxide Fused Triazolo-Tetrazine Oxide
Energy Density Low High (detonation velocity: ~8,900 m/s)
Ring Strain Minimal High (due to fused rings)
Function Stabilizing ligand Explosive material

Key Findings :

  • Energetic compounds prioritize nitro groups and fused rings to maximize density and exothermicity. In contrast, 2-octyl-1,3,2-dioxaphosphepane 2-oxide’s design emphasizes steric bulk and electronic stabilization for non-energetic applications .

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